![molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9](/img/no-structure.png)

2-phenyliMidazole[4,5f][1,10]phenanthroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

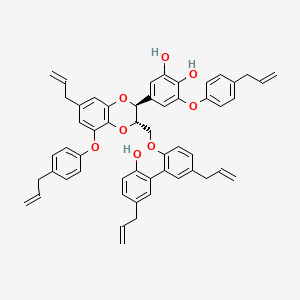

2-phenyliMidazole[4,5f][1,10]phenanthroline is a complex that has been studied for its various properties. It has been used in the synthesis of Ruthenium (II) complexes and has shown third order nonlinear optical properties . It has also been used in the development of fluorescent probes for specific recognition of ATP .

Synthesis Analysis

The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves the conversion of substituted aldehydes and 1,10,phenanthroline-5-dione under solvent-free conditions . The process involves grinding 1,10,phenanthroline-5dione, aromatic aldehydes, and ammonium acetate in the presence of [HBim] BF 4 ionic liquid as a catalyst .Chemical Reactions Analysis

2-phenyliMidazole[4,5f][1,10]phenanthroline has been used in the development of Zn (II) complexes that selectively detect ATP over other phosphate-based biologically important anions . The variation in the emission responses of these metal complexes in the presence of ATP is tuned by the electron-donating and withdrawing ability of the para positional functional group of phenyl ring substitution at the 2 position of the imidazole ring .Mechanism of Action

Safety and Hazards

Future Directions

The future directions for 2-phenyliMidazole[4,5f][1,10]phenanthroline could involve further exploration of its properties and potential applications. For instance, its use in the development of fluorescent probes for ATP detection suggests potential applications in clinical biology and diagnostic applications . Additionally, its role in the synthesis of Ruthenium (II) complexes suggests potential applications in the field of nonlinear optics .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline can be achieved through a multi-step process involving the reaction of starting materials with specific reagents to form intermediate compounds, which are then further reacted to yield the final product.", "Starting Materials": ["2-phenyl-1H-imidazole", "2,9-dibromo-1,10-phenanthroline", "Sodium hydride", "Dimethylformamide (DMF)", "Acetic acid", "Hydrogen peroxide", "Methanol", "Sodium thiosulfate", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Synthesis of 2-phenyl-1H-imidazole-4-carbaldehyde by reacting 2-phenyl-1H-imidazole with DMF and acetic acid in the presence of hydrogen peroxide", "Step 2: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid by reacting 2-phenyl-1H-imidazole-4-carbaldehyde with sodium chlorite and acetic acid", "Step 3: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester by reacting 2-phenyl-1H-imidazole-4-carboxylic acid with methanol and sulfuric acid", "Step 4: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester with 2,9-dibromo-1,10-phenanthroline in the presence of sodium hydride and DMF", "Step 5: Synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct with sodium thiosulfate and water" ] } | |

CAS RN |

171565-44-9 |

Product Name |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Molecular Formula |

C6H6Br3N |

Molecular Weight |

0 |

synonyms |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.